
Pentane-1,5-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentane-1,5-disulfonamide is an organic compound characterized by the presence of two sulfonamide groups attached to a pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentane-1,5-disulfonamide typically involves the reaction of pentane-1,5-diamine with sulfonyl chloride under basic conditions. The reaction proceeds as follows:
Reactants: Pentane-1,5-diamine and sulfonyl chloride.
Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pentane-1,5-disulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide groups can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide groups can yield amines.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of pentane-1,5-disulfonic acid.
Reduction: Formation of pentane-1,5-diamine.
Substitution: Formation of various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Pentane-1,5-disulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of pentane-1,5-disulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentane-1,5-diamine: Similar backbone but lacks the sulfonamide groups.
Pentane-1,5-disulfonic acid: Similar structure but with sulfonic acid groups instead of sulfonamide groups.
Hexane-1,6-disulfonamide: Similar structure but with an extended carbon chain.
Uniqueness
Pentane-1,5-disulfonamide is unique due to the presence of two sulfonamide groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C5H14N2O4S2 |
|---|---|
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
pentane-1,5-disulfonamide |
InChI |
InChI=1S/C5H14N2O4S2/c6-12(8,9)4-2-1-3-5-13(7,10)11/h1-5H2,(H2,6,8,9)(H2,7,10,11) |
InChI-Schlüssel |
SSKPJJMXGBBLPA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCS(=O)(=O)N)CCS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13506037.png)
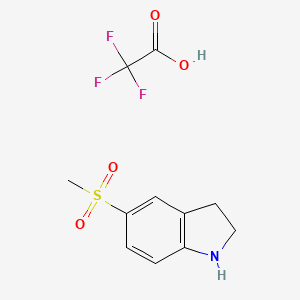
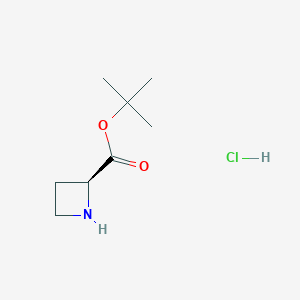

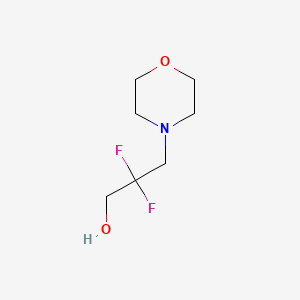
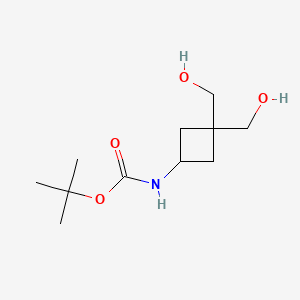
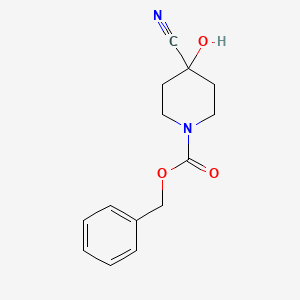
![N,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13506068.png)
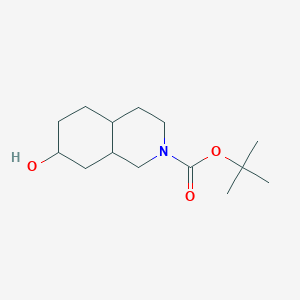
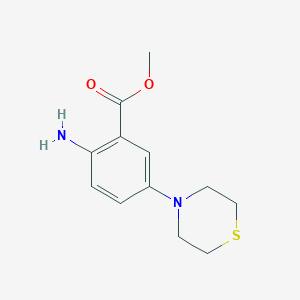
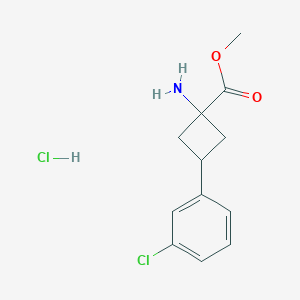
![4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid](/img/structure/B13506111.png)
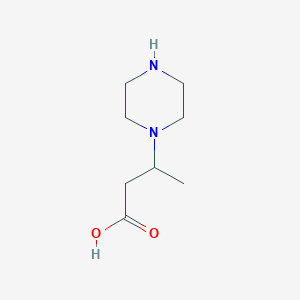
![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate](/img/structure/B13506134.png)
